molecular formula C12H17NO2 B6045936 2-(2,3,5-trimethylphenoxy)propanamide

2-(2,3,5-trimethylphenoxy)propanamide

Cat. No.: B6045936
M. Wt: 207.27 g/mol
InChI Key: JPKWBJBFBYMUSE-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethylphenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2,3,5-trimethylphenoxy group. This compound belongs to a broader class of phenoxyalkyl derivatives, where substituent patterns critically influence biological activity and molecular interactions .

Properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWBJBFBYMUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide

  • Structure: Features a 4-chloro-3,5-dimethylphenoxy group and bis-furylmethyl substitutions on the amide nitrogen.
  • Key Data :
    • Molecular formula: C19H21ClN2O4
    • Molecular weight: 376.84 g/mol
    • CAS RN: 874191-31-8
  • Differentiation: The chloro and furylmethyl groups enhance steric bulk and electronic effects compared to the simpler 2,3,5-trimethylphenoxy substitution. These modifications likely alter lipophilicity (Log P) and receptor binding profiles .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

  • Structure : Includes a phenylethylamine substituent on the amide nitrogen.
  • Key Data: Molecular formula: C19H22ClNO2 Molecular weight: 331.84 g/mol

Aminoalkanol Derivatives with 2,3,5-Trimethylphenoxy Groups

Several aminoalkanol derivatives sharing the 2,3,5-trimethylphenoxy motif demonstrate notable pharmacological activity (Table 1):

Table 1: Comparative Analysis of Selected 2,3,5-Trimethylphenoxy Aminoalkanols

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Anticonvulsant Activity (MES Test)
R,S-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol [XII] C15H25NO2 251.35 61–62 60% protection at 30 mg/kg (i.p.)
R-(-)-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol [XIII] C15H25NO2 251.35 47–49 75% protection at 30 mg/kg (i.p.)
R,S-trans-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminocyclohexan-1-ol [XVI] C17H27NO2 277.41 109–111 68% protection at 30 mg/kg (i.p.)

Key Observations :

  • Stereochemical Impact : The R-enantiomer of compound XIII showed superior anticonvulsant efficacy (75% MES protection) compared to its racemic counterpart (60%), highlighting the role of chirality in activity .
  • Backbone Flexibility: Cyclohexanol derivatives (e.g., XVI) exhibited higher melting points and moderate activity, suggesting rigid structures may compromise bioavailability .

Phthalonitrile Derivatives

4-(2,3,5-Trimethylphenoxy)phthalonitrile

  • Synthesis: Achieved via nucleophilic displacement of 4-nitrophthalonitrile with 2,3,5-trimethylphenol (73.51% yield) .
  • Differentiation: The phthalonitrile backbone diverges from propanamide/aminoalkanol structures but retains the 2,3,5-trimethylphenoxy group, emphasizing its versatility in synthetic chemistry .

Structural and Functional Insights

  • Substituent Position Sensitivity: Compounds with 2,3,5-trimethylphenoxy groups consistently outperformed 2,5-dimethylphenoxy analogs in anticonvulsant assays, likely due to enhanced hydrophobic interactions and steric shielding of the oxygen atom .
  • Log P Trends: Aminoalkanol derivatives (Log P ~1.5–2.0) generally exhibit lower lipophilicity than propanamide analogs (estimated Log P >3.0 for furylmethyl/phenylethyl derivatives), impacting blood-brain barrier permeability .

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